molecular formula C23H17FN4O5 B2956189 2-(3-(苯并[d][1,3]二氧杂环-5-基甲基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(3-氟苯基)乙酰胺 CAS No. 921840-66-6

2-(3-(苯并[d][1,3]二氧杂环-5-基甲基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(3-氟苯基)乙酰胺

货号 B2956189
CAS 编号: 921840-66-6
分子量: 448.41
InChI 键: BRPSATIKHQSSEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol group, a pyrido[3,2-d]pyrimidinone group, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely result in a highly polar molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would likely be high due to the presence of several polar functional groups .

科学研究应用

合成和生物学评价

该化合物和相关结构已被合成并对其生物活性进行了评估,特别是针对特定受体或酶。例如,对类似嘧啶-3-基乙酰胺的研究探索了它们作为外周苯二氮卓受体 (PBR) 配体的潜力,PBR 参与神经退行性疾病。Fookes 等人 (2008) 和 Dollé 等人 (2008) 等研究合成了用于正电子发射断层扫描 (PET) 成像的氟-18 标记化合物,以研究神经退行性疾病中的 PBR 表达,表明这些化合物与神经影像学和诊断相关(Fookes 等人,2008)(Dollé 等人,2008)

抗肿瘤活性

具有类似化学结构的化合物已被合成并测试其抗肿瘤活性。熊晶 (2011) 探索了具有选择性抗肿瘤活性的衍生物,展示了这些化合物在癌症研究中的应用及其对开发新治疗剂的潜在贡献(熊晶,2011)

结构分析和表征

乙酰胺衍生物的结构分析提供了对其分子构象和与生物靶标潜在相互作用的见解。Subasri 等人 (2017) 对类似化合物的研究有助于理解构象方面以及嘧啶环对苯环的倾角,这对于它们的生物活性至关重要(Subasri 等人,2017)

激酶抑制和抗癌活性

Fallah-Tafti 等人 (2011) 进行的研究对衍生物(例如那些)进行了评估,评估了它们的 Src 激酶抑制和抗癌活性,突出了这些化合物在开发各种癌症治疗中的重要性(Fallah-Tafti 等人,2011)

作用机制

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

安全和危害

Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine with 3-fluoro-N-(2-oxo-2-(2-(3-(trifluoromethyl)phenyl)acetamido)ethyl)benzamide.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine", "3-fluoro-N-(2-oxo-2-(2-(3-(trifluoromethyl)phenyl)acetamido)ethyl)benzamide" ], "Reaction": [ "To a solution of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine in DMF, add triethylamine and stir for 10 minutes.", "Add 3-fluoro-N-(2-oxo-2-(2-(3-(trifluoromethyl)phenyl)acetamido)ethyl)benzamide to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract with ethyl acetate.", "Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.", "Purify the crude product by column chromatography to obtain the desired compound." ] }

CAS 编号

921840-66-6

分子式

C23H17FN4O5

分子量

448.41

IUPAC 名称

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C23H17FN4O5/c24-15-3-1-4-16(10-15)26-20(29)12-27-17-5-2-8-25-21(17)22(30)28(23(27)31)11-14-6-7-18-19(9-14)33-13-32-18/h1-10H,11-13H2,(H,26,29)

InChI 键

BRPSATIKHQSSEO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC(=CC=C5)F

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。